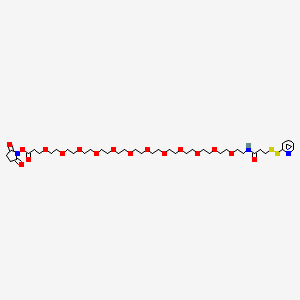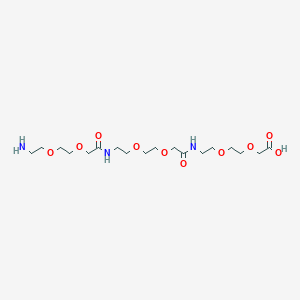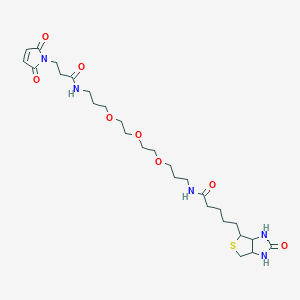
Biotin-dPEG(R)3-MAL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-dPEG®3-MAL is a compound that combines biotin with a discrete polyethylene glycol (dPEG) linker and a maleimide group. This compound is widely used in bioconjugation applications due to its ability to form stable thioether linkages with free thiol groups in biomolecules. The dPEG linker imparts water solubility and reduces immunogenicity, aggregation, and precipitation of labeled biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: Biotin-dPEG®3-MAL is synthesized by attaching biotin to one end of a dPEG linker and a maleimidopropyl moiety to the other end. The maleimide group reacts with free thiols to form stable thioether linkages. The synthesis involves the following steps:
- Activation of biotin with a suitable activating agent.
- Coupling of activated biotin with the dPEG linker.
- Introduction of the maleimide group to the other end of the dPEG linker .
Industrial Production Methods: The industrial production of Biotin-dPEG®3-MAL involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction conditions such as temperature, pH, and reaction time.
- Purification steps like chromatography to isolate the desired product .
化学反应分析
Types of Reactions: Biotin-dPEG®3-MAL primarily undergoes Michael addition reactions, where the maleimide group reacts with free thiol groups to form stable thioether linkages .
Common Reagents and Conditions:
Reagents: Free thiol-containing biomolecules, N,N’-dimethylacetamide (DMAC) as a solvent.
Conditions: pH range of 6.5 – 7.5, ambient temperature.
Major Products: The major product formed from these reactions is a biotinylated biomolecule with a stable thioether linkage .
科学研究应用
Biotin-dPEG®3-MAL has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking reagent in biotinylation reactions.
Biology: Facilitates the labeling of proteins, peptides, and other biomolecules for detection and purification.
Medicine: Used in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the creation of biotinylated, dPEG-modified nucleosides and biomimetic nanoparticles
作用机制
Biotin-dPEG®3-MAL exerts its effects through the well-known Michael reaction between the maleimide group and free sulfhydryl groups. This reaction allows for site-specific biotin labeling of molecules in aqueous media. The dPEG spacer provides precise spacing between the biotin moiety and the labeled molecule, enhancing water solubility and reducing immunogenicity .
相似化合物的比较
- Biotin-dPEG®11-MAL
- Biotin-dPEG®23-MAL
- Bis-MAL-dPEG®3
Comparison: Biotin-dPEG®3-MAL is unique due to its short-chain, discrete PEG linker, which provides precise spacing and reduces immunogenicity. Compared to Biotin-dPEG®11-MAL and Biotin-dPEG®23-MAL, Biotin-dPEG®3-MAL has a shorter linker, making it suitable for applications requiring minimal spacing between the biotin moiety and the labeled molecule .
属性
IUPAC Name |
N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N5O8S/c33-22(6-2-1-5-21-26-20(19-41-21)30-27(37)31-26)28-10-3-13-38-15-17-40-18-16-39-14-4-11-29-23(34)9-12-32-24(35)7-8-25(32)36/h7-8,20-21,26H,1-6,9-19H2,(H,28,33)(H,29,34)(H2,30,31,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEXTKIIGXBNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

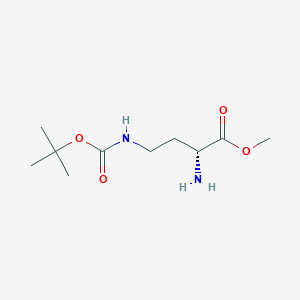
![prop-2-enyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7839195.png)
![5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B7839203.png)
![(3R,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione](/img/structure/B7839208.png)
![(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione](/img/structure/B7839216.png)
![(2S,3R)-3-[(3E,7E)-nona-3,7-dienoyl]oxirane-2-carboxamide](/img/structure/B7839225.png)
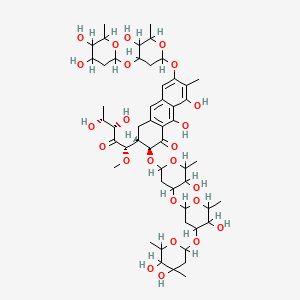
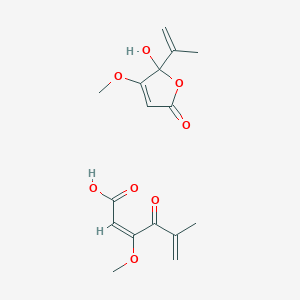
![2-amino-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B7839241.png)

